N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride
CAS No.:
Cat. No.: VC16774544
Molecular Formula: C9H13ClN2OS
Molecular Weight: 232.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13ClN2OS |
|---|---|
| Molecular Weight | 232.73 g/mol |
| IUPAC Name | N-pyrrolidin-3-ylthiophene-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2OS.ClH/c12-9(8-2-1-5-13-8)11-7-3-4-10-6-7;/h1-2,5,7,10H,3-4,6H2,(H,11,12);1H |
| Standard InChI Key | DCHAUTWJURPXGA-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1NC(=O)C2=CC=CS2.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a thiophene-2-carboxamide core substituted at the amide nitrogen with a pyrrolidin-3-yl group, stabilized as a hydrochloride salt. Key structural attributes include:
Table 1: Molecular characteristics of N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride
| Property | Value |
|---|---|
| IUPAC Name | N-pyrrolidin-3-ylthiophene-2-carboxamide hydrochloride |
| Canonical SMILES | C1CNCC1NC(=O)C2=CC=CS2.Cl |
| XLogP3-AA | 1.2 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 66.8 Ų |
The pyrrolidine ring adopts a puckered conformation, with the protonated amine enhancing water solubility (23.4 mg/mL at 25°C). Thiophene's aromaticity contributes to π-π stacking interactions with biological targets, while the carboxamide group facilitates hydrogen bonding .
Spectroscopic Profiles
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¹H NMR (400 MHz, D₂O): δ 7.68 (dd, J=5.1 Hz, 1H, Th-H), 7.32 (d, J=3.4 Hz, 1H, Th-H), 6.98 (dd, J=5.1, 3.4 Hz, 1H, Th-H), 4.12 (m, 1H, Pyrrolidine-H), 3.45–3.21 (m, 4H, Pyrrolidine-H), 2.89 (m, 2H, Pyrrolidine-H).
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IR (KBr): 3421 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O amide I), 1543 cm⁻¹ (C-N amide II), 692 cm⁻¹ (C-S thiophene).
Synthetic Methodologies
Primary Synthesis Route
The standard preparation involves a three-step sequence:
Key purification steps:
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Silica gel chromatography (EtOAc/MeOH 9:1) removes unreacted amine
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Recrystallization from ethanol/ether (1:3) enhances purity to >98% (HPLC)
Alternative Synthetic Strategies
Recent advances adapted from related pyrrolidine-thiophene systems suggest potential for:
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C-H activation arylation: Rhodium-catalyzed functionalization of pyrrolidine precursors, enabling late-stage diversification .
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Solid-phase synthesis: Immobilization via Rink amide resin for parallel library generation (theoretical yield: 72–89%) .
Biological Activity and Mechanism
Antiproliferative Effects
In vitro screening against NCI-60 cancer cell lines revealed notable activity:
Table 2: Anticancer activity profile
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 (breast) | 4.2 ± 0.3 | 8.9 |
| A549 (lung) | 5.8 ± 0.6 | 6.4 |
| PC-3 (prostate) | 3.9 ± 0.2 | 9.7 |
Mechanistic studies indicate dual inhibition of:
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Poly(ADP-ribose) polymerase-1 (PARP-1): Disruption of DNA repair via competitive binding at the NAD⁺ site (Kᵢ=127 nM).
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Aurora kinase B: Suppression of mitotic progression through ATP-binding domain interaction (IC₅₀=380 nM).
Neurological Activity
Structural analogs demonstrate NMDA receptor antagonism (GluN1/GluN2A IC₅₀=200 nM) , suggesting potential cross-reactivity. Molecular docking predicts:
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2.1 Å hydrogen bond between carboxamide and GluN1 Thr592
Future Research Directions
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Metabolic profiling: CYP450 isoform interaction studies (predicted major metabolism via CYP3A4)
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In vivo efficacy: Xenograft models for pharmacokinetic optimization (projected t₁/₂=2.3 h based on QSAR)
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Structural analogs: Exploration of 5-position thiophene substituents to enhance blood-brain barrier penetration
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